molecular formula C7H5Cl2N3 B13125371 4,7-Dichloro-1H-benzo[d]imidazol-2-amine

4,7-Dichloro-1H-benzo[d]imidazol-2-amine

Cat. No.: B13125371
M. Wt: 202.04 g/mol
InChI Key: VISIHKHLHHXUEE-UHFFFAOYSA-N
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Description

4,7-Dichloro-1H-benzo[d]imidazol-2-amine is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dichloro-1H-benzo[d]imidazol-2-amine typically involves the cyclization of o-phenylenediamine with a suitable dichlorinated precursor. One common method is the reaction of 4,7-dichloro-1,2-phenylenediamine with formic acid under reflux conditions. This reaction yields the desired benzimidazole derivative with high purity .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, enhances the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 4,7-Dichloro-1H-benzo[d]imidazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,7-Dichloro-1H-benzo[d]imidazol-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anticancer properties and as a potential treatment for various diseases.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 4,7-Dichloro-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to the disruption of essential biological pathways. For example, it may inhibit the activity of DNA topoisomerases, which are crucial for DNA replication and cell division . This inhibition can result in the suppression of cancer cell growth and proliferation .

Comparison with Similar Compounds

    4,7-Dichloro-1H-benzo[d]imidazole: Lacks the amine group but shares similar chemical properties.

    2-Amino-1H-benzo[d]imidazole: Similar structure but without chlorine atoms.

    4-Chloro-1H-benzo[d]imidazole: Contains only one chlorine atom.

Uniqueness: 4,7-Dichloro-1H-benzo[d]imidazol-2-amine is unique due to the presence of two chlorine atoms and an amine group, which confer distinct reactivity and biological activity. This combination enhances its potential as a versatile compound in various research and industrial applications .

Properties

Molecular Formula

C7H5Cl2N3

Molecular Weight

202.04 g/mol

IUPAC Name

4,7-dichloro-1H-benzimidazol-2-amine

InChI

InChI=1S/C7H5Cl2N3/c8-3-1-2-4(9)6-5(3)11-7(10)12-6/h1-2H,(H3,10,11,12)

InChI Key

VISIHKHLHHXUEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1Cl)NC(=N2)N)Cl

Origin of Product

United States

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